molecular formula C4H4ClNO3S B2927397 (1,2-Oxazol-5-yl)methanesulfonyl chloride CAS No. 1781708-19-7

(1,2-Oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B2927397
CAS No.: 1781708-19-7
M. Wt: 181.59
InChI Key: GEGOMXXSRYKQBG-UHFFFAOYSA-N
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Description

(1,2-Oxazol-5-yl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes an oxazole ring and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of 2-aminomethyl-5-chloro-oxazole with chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(1,2-Oxazol-5-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form oxazolone derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines.

  • Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are typically employed.

Major Products Formed:

  • Oxazolone derivatives from oxidation reactions.

  • Amines from reduction reactions.

  • Various substituted oxazoles from nucleophilic substitution reactions.

Scientific Research Applications

(1,2-Oxazol-5-yl)methanesulfonyl chloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(1,2-Oxazol-5-yl)methanesulfonyl chloride: is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:

  • (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

  • [5-(5-methylfuran-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride

  • (1,2-oxazol-3-yl)methanesulfonyl chloride

These compounds share the oxazole ring but differ in their substituents, leading to variations in their reactivity and applications.

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Properties

IUPAC Name

1,2-oxazol-5-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGOMXXSRYKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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